molecular formula C12H14N2O3S B5004947 2-(5,6-Dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)butanoic acid

2-(5,6-Dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)butanoic acid

Cat. No.: B5004947
M. Wt: 266.32 g/mol
InChI Key: XVXJHPFREIFFTJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,6-Dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)butanoic acid involves several steps. One common method includes the condensation of dimethylformamide dimethyl acetal (DMF-DMA) with a methyl group of an acetyl moiety, followed by cyclization to form the thienopyrimidine core . The reaction conditions typically involve heating under reflux in a suitable solvent such as benzene or toluene.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(5,6-Dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thienopyrimidine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

2-(5,6-Dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex thienopyrimidine derivatives.

    Medicine: Thienopyrimidine derivatives are being investigated for their potential as anti-cancer, anti-inflammatory, and antimicrobial agents.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5,6-Dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)butanoic acid involves its interaction with specific molecular targets. The thienopyrimidine core can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-(4-Ethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl)butanoic acid
  • 3-(5,6-Dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanoic acid
  • 4-((5-(3,4-Dimethylphenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)methyl)benzoic acid

Uniqueness

2-(5,6-Dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)butanoic acid is unique due to its specific substitution pattern on the thienopyrimidine core. This unique structure can result in different biological activities and properties compared to other similar compounds. The presence of the butanoic acid moiety can also influence its solubility, reactivity, and overall pharmacokinetic profile.

Properties

IUPAC Name

2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c1-4-8(12(16)17)14-5-13-10-9(11(14)15)6(2)7(3)18-10/h5,8H,4H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVXJHPFREIFFTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1C=NC2=C(C1=O)C(=C(S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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